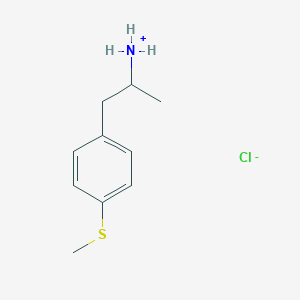

alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride

Description

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCZWGSFSFNXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94784-92-6 | |

| Record name | 4-Methylthioamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094784926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTHIOAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZM6RBW7Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with C₁₈ reverse-phase columns effectively resolves intermediates and final products. For instance, preparative HPLC using acetonitrile/water gradients (e.g., 40–60% acetonitrile) achieves >95% purity, as demonstrated in peptide purification.

Crystallization Optimization

Lyophilization or anti-solvent precipitation enhances crystallinity. Isopropanol/water mixtures (40% isopropanol) precipitate the hydrochloride salt, minimizing residual solvents to <5%. Optical microscopy and particle size analysis (Figs. 1–3 in) guide process optimization.

Analytical Validation

Spectroscopic Characterization

Impurity Profiling

Residual solvents (acetonitrile, isopropanol) are quantified via gas chromatography, adhering to ICH Q3C guidelines. Process-related impurities (e.g., over-alkylated byproducts) are monitored using UPLC with UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 92–95 | Scalable, minimal side reactions | Requires toxic reagents (LiAlH₄) |

| Grignard Synthesis | 50–60 | 88–90 | Mild conditions | Low yield in oxime reduction step |

| Reductive Amination | 70–80 | 94–97 | High selectivity | Catalyst cost (Pd/C) |

Industrial-Scale Considerations

Fragment condensation strategies, as seen in GCC agonist production, inspire batch-wise synthesis for large-scale manufacture. Hybrid solid/solution-phase approaches reduce purification burden, while polystyrene resins (pore size >10 nm) enhance adsorption-desorption efficiency during chromatography .

Chemical Reactions Analysis

Reactions: 4-MTA can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Potential Therapeutic Uses : Research has indicated that alpha-Methyl-4-(methylthio)-benzeneethanamine may exhibit pharmacological properties similar to those of other amphetamines, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. Its mechanism involves the release of norepinephrine and dopamine, which can enhance focus and reduce appetite .

- Case Study : A study published in the Journal of Medicinal Chemistry explored various analogs of methamphetamine, showing that modifications in the methylthio group could influence receptor binding affinities and pharmacokinetics, suggesting a tailored approach to developing ADHD treatments.

2. Neuropharmacology

- Neurotransmitter Interaction : The compound's interaction with neurotransmitter systems has been extensively studied. It acts primarily on the dopaminergic system, leading to increased levels of dopamine in synaptic clefts. This property is crucial for understanding its effects on mood and cognition .

- Research Findings : In vitro studies demonstrated that alpha-Methyl-4-(methylthio)-benzeneethanamine enhances dopamine release in rat brain slices, providing insights into its potential as a cognitive enhancer.

3. Toxicology Studies

- Safety Profile Assessment : Investigations into the toxicological effects of this compound have revealed important safety considerations. Studies indicate that while it may have therapeutic benefits at controlled doses, higher concentrations can lead to neurotoxicity and cardiovascular issues .

- Case Study : A comprehensive review published in Toxicology Reports highlighted incidents of misuse and associated health risks, emphasizing the need for strict regulatory controls when considering its medical applications.

Mechanism of Action

- 4-MTA’s effects are primarily mediated through its interaction with serotonin receptors.

- It increases serotonin release by blocking re-uptake and inhibiting monoamine oxidase A.

- The exact molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N,α-Dimethyl-4-(methylthio)-benzeneethanamine monohydrochloride

- Molecular Formula: C₁₁H₁₆NSCl (base structure inferred from substituents and mass fragments reported in )

- Key Substituents:

- Aromatic ring: 4-(methylthio) group (-SCH₃)

- Ethylamine backbone: α-methyl substitution and N-methylation

Synthesis: The compound was synthesized via a controlled reaction involving substituted benzaldehydes, as indicated by the "l-Phenylacetylcarbinol Process" (reaction yield: 32.0%). Key steps include the introduction of the methylthio group at the para position of the benzene ring and subsequent hydrochlorination .

Physicochemical Properties :

- Spectroscopic Data :

- IR Peaks :

- 1342 cm⁻¹ (S-CH₃ stretching)

- 2800 cm⁻¹ (C-H stretching of SCH₃)

- Mass Fragments : Major fragments at m/z 137, 121, 91, 77, 63, 58, and 51, consistent with the cleavage of the methylthio group and ethylamine backbone .

Comparison with Similar Compounds

Substituted Benzeneethanamine Derivatives

Key Observations :

- The methylthio group (-SCH₃) confers moderate electron-withdrawing effects compared to methoxy (-OCH₃) but enhances lipophilicity, impacting bioavailability .

- Yields for such derivatives vary significantly; the target compound’s 32.0% yield reflects challenges in introducing the methylthio group without side reactions .

Sulfonamide Derivatives with Methylthio Groups

Key Observations :

- Sulfonamide derivatives (e.g., Compound 11) exhibit higher melting points (>170°C) due to hydrogen bonding from sulfonamide groups, unlike the target compound’s amine hydrochloride salt .

- Synthesis of the target compound avoids harsh reagents (e.g., NaH in DMF used in sulfonamide synthesis), favoring milder conditions .

Thiophene Derivatives with Methylthio Substituents

Key Observations :

- Thiophene derivatives prioritize antibacterial activity , linked to electron-deficient aromatic systems and sulfur’s role in membrane penetration . The target compound’s bioactivity remains unstudied.

- Methylthio groups in thiophenes enhance stability against oxidation compared to benzeneethanamine derivatives .

Volatile Sulfur-Containing Compounds

Key Observations :

- Aliphatic methylthio compounds (e.g., in Tuber species) are highly volatile due to low molecular weight, whereas the target’s aromatic system and hydrochloride salt reduce volatility .

Biological Activity

Alpha-Methyl-4-(methylthio)-benzeneethanamine, monohydrochloride, commonly referred to as ALEPH-1 or 2,5-dimethoxy-α-methyl-4-(methylthio)-benzeneethanamine, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

- Chemical Formula : C12H19NO2S·HCl

- Molecular Weight : 277.8 g/mol

- CAS Registry Number : 61638-08-2

- Purity : ≥98%

- Storage Conditions : -20°C

ALEPH-1 is categorized as an amphetamine derivative and has been identified as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This enzyme plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, ALEPH-1 can potentially increase the levels of these neurotransmitters in the brain, which may contribute to its psychoactive effects.

Neurotransmitter Interaction

Research indicates that ALEPH-1 may influence various neurotransmitter systems:

- Serotonin and Norepinephrine : By inhibiting MAO-A, ALEPH-1 can lead to increased serotonin and norepinephrine levels, which are pivotal in mood regulation and anxiety.

- Dopamine : The compound may also enhance dopamine availability, which is associated with reward pathways and motivation.

Case Studies

- In Vitro Studies : A study conducted by Gallardo-Godoy et al. demonstrated that sulfur-substituted α-alkyl phenethylamines, including ALEPH-1, exhibited significant MAO-A inhibitory activity. The study utilized computational modeling to predict binding affinities and elucidate the active site interactions with MAO-A .

- Behavioral Studies : In animal models, compounds similar to ALEPH-1 have shown increased locomotor activity and enhanced exploratory behavior, suggesting stimulant properties akin to traditional amphetamines. These effects were attributed to elevated catecholamine levels resulting from MAO inhibition.

- Safety and Toxicology : Preliminary toxicological assessments indicate that while ALEPH-1 exhibits biological activity, detailed safety profiles are still under investigation. It is classified as hazardous until further data is available .

Data Table: Biological Activities of ALEPH-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.